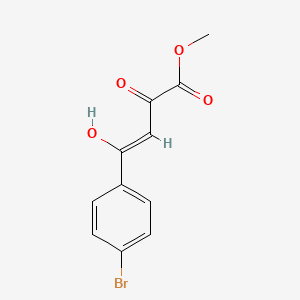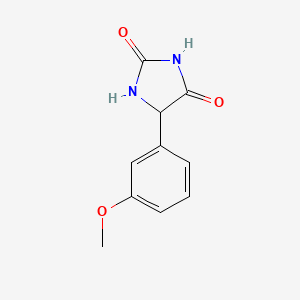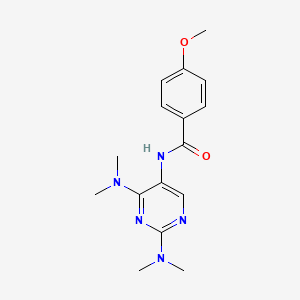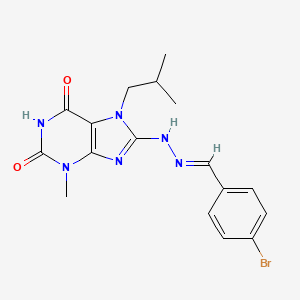
methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate is a chemical compound that belongs to the class of chalcones. It has been found to have various biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with various cellular targets. It has been found to inhibit the activity of nuclear factor-kappa B, a transcription factor that regulates the expression of genes involved in inflammation and cancer. It also modulates the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the synthesis of pro-inflammatory mediators. Additionally, it induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
Methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has been shown to have various biochemical and physiological effects. It reduces the levels of inflammatory cytokines such as interleukin-1 beta and interleukin-8, which are involved in the pathogenesis of various inflammatory diseases. It also protects cells from oxidative stress by increasing the levels of antioxidant enzymes such as superoxide dismutase and catalase. Moreover, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has several advantages as a research tool. It is relatively easy to synthesize and purify, and it exhibits multiple biological activities that can be studied in vitro and in vivo. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, appropriate precautions should be taken while handling and using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate. One potential area of study is its use as a therapeutic agent for various inflammatory and oxidative stress-related diseases. Another area of research is its potential as a chemopreventive and chemotherapeutic agent for cancer. Furthermore, the development of novel analogs and derivatives of this compound may lead to the discovery of more potent and selective compounds with enhanced biological activities.
Méthodes De Synthèse
Methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate can be synthesized through the Claisen-Schmidt condensation reaction between 4-bromobenzaldehyde and methyl acetoacetate in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions for several hours. The resulting yellow solid can be purified through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
Methyl (methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. It also shows antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. Moreover, it has been reported to have anticancer properties by inducing apoptosis and inhibiting cell proliferation.
Propriétés
IUPAC Name |
methyl (Z)-4-(4-bromophenyl)-4-hydroxy-2-oxobut-3-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVXPHNFANFKOJY-TWGQIWQCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C=C(C1=CC=C(C=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)Br)\O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2Z)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(9-bromo-5-(pyridin-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2675929.png)
![2-[3-(3,4-dimethylbenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2675930.png)

![[(Z)-[[2-(4-chlorophenyl)cyclopropyl]-(4-methoxyphenyl)methylidene]amino] 3,4-dichlorobenzoate](/img/structure/B2675937.png)

![2,5-dimethoxy-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2675939.png)
![7-(4-bromophenyl)-3-((2-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2675940.png)
![n-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B2675942.png)


![ethyl 1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2675945.png)
![2-(3-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2675946.png)

